molecular formula C16H23FN2O B4582852 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine

1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B4582852
M. Wt: 278.36 g/mol
InChI Key: GCTSUILSXHLYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine, also known as DFPP, is a compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been shown to bind to certain receptors, such as dopamine and serotonin receptors, and modulate their activity. This modulation can lead to changes in neuronal activity and synaptic plasticity, which may underlie its effects on behavior and cognition.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been shown to increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has also been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may underlie its effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for precise characterization and analysis. However, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has potential side effects, such as changes in blood pressure and heart rate, which must be carefully monitored.

Future Directions

There are several future directions for research on 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine. One area of interest is its potential as a drug candidate for the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its effects on synaptic plasticity and neuronal activity. Future studies could investigate the underlying mechanisms of these effects and their potential applications in neuroscience. Additionally, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine could be used as a tool compound to study the function of specific neurotransmitter systems in the brain. Overall, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has potential applications in various fields of scientific research and warrants further investigation.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In pharmacology, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been used as a tool compound to study the mechanism of action of certain neurotransmitters, such as dopamine and serotonin. In neuroscience, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been studied for its effects on neuronal activity and synaptic plasticity.

properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-16(2,3)15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTSUILSXHLYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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